LogP and logD Differences Relative to Non-Hydroxylated Tetrazole-Benzoic Acid Regioisomers
The 2-hydroxy substitution drastically alters the lipophilicity and ionization profile. The target compound has a reported logP of 1.01–1.87 and a logD at pH 7.4 of -2.42 [1]. In contrast, 4-(1H-tetrazol-1-yl)benzoic acid lacks the phenolic -OH and has a substantially higher logD7.4 (values typically >0 for non-hydroxylated analogs) . This difference, exceeding 2 log units in logD, means the target compound is >100-fold more hydrophilic at physiological pH, affecting passive membrane permeability and aqueous solubility.
| Evidence Dimension | Lipophilicity at pH 7.4 (logD) |
|---|---|
| Target Compound Data | -2.42 |
| Comparator Or Baseline | 4-(1H-tetrazol-1-yl)benzoic acid (estimated logD7.4 ≈ 0 to +0.5) |
| Quantified Difference | ≥ 2 log units (more hydrophilic) |
| Conditions | Calculated/predicted values at pH 7.4 |
Why This Matters
A >100-fold difference in logD7.4 fundamentally alters the compound's behavior in aqueous biological buffers and its permeability across lipid bilayers, making the target compound uniquely suited for assays requiring high aqueous solubility or minimized nonspecific binding.
- [1] ChemBase. 2-hydroxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. Compound Datasheet. View Source
